molecular formula C5H9NS B088430 piperidine-2-thione CAS No. 13070-01-4

piperidine-2-thione

Cat. No.: B088430
CAS No.: 13070-01-4
M. Wt: 115.2 g/mol
InChI Key: GCVHYGRJLCAOGI-UHFFFAOYSA-N
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Description

piperidine-2-thione is an organic compound with the molecular formula C6H11NS. It is a sulfur-containing heterocycle, specifically a thione derivative of piperidine.

Mechanism of Action

Target of Action

Piperidine-2-thione has been observed to have anticancer potential . It acts as a potential clinical agent against cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer . It regulates several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB .

Mode of Action

The compound interacts with its targets, leading to changes in the cellular environment. This compound, along with maintaining a high Bax:Bcl-2 ratio, also down-regulates CD31 expression and inhibits the G1/S phase transition of the cell cycle . This interaction with its targets leads to the inhibition of cell migration and helps in cell cycle arrest to inhibit the survivability of cancer cells .

Biochemical Pathways

This compound affects several biochemical pathways. It regulates signaling pathways such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB . These pathways are essential for the establishment of cancers, and their regulation by this compound contributes to its anticancer potential .

Result of Action

The result of this compound’s action is the inhibition of cell migration and the arrest of the cell cycle, which inhibits the survivability of cancer cells . It also down-regulates CD31 expression and inhibits the G1/S phase transition of the cell cycle . These actions contribute to its potential as a clinical agent against various types of cancers .

Biochemical Analysis

Biochemical Properties

Piperidine derivatives have been shown to interact with various enzymes, proteins, and other biomolecules The nature of these interactions is largely dependent on the specific structure and functional groups present in the piperidine derivative

Cellular Effects

It is known that piperidine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions: piperidine-2-thione can be synthesized through several methods. One common approach involves the reaction of piperidine with sulfur or sulfur-containing reagents under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the thione group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: piperidine-2-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the thione group, which can act as a nucleophile or electrophile depending on the reaction conditions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and substituted piperidines, which have diverse applications in chemical synthesis and pharmaceutical development .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a piperidine ring and a thione group, which confer specific reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

piperidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS/c7-5-3-1-2-4-6-5/h1-4H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVHYGRJLCAOGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=S)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10156688
Record name 2-Piperidinethione
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Molecular Weight

115.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13070-01-4
Record name 2-Piperidinethione
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Record name 2-Piperidinethione
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Record name 2-Piperidinethione
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Record name piperidine-2-thione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of piperidine-2-thione?

A1: this compound has a molecular formula of C5H9NS and a molecular weight of 115.19 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly utilize IR, 1H NMR, and 13C NMR spectroscopy to characterize this compound. Key spectroscopic features include:

  • IR spectroscopy: Characteristic absorption bands for C=N and C=S functional groups. For example, 3-cyano-6-hydroxypiperidine-2-thiones exhibit C=N stretching frequencies around 2266-2268 cm-1 [].
  • 1H NMR spectroscopy: Provides information about the hydrogen environments within the molecule, including coupling constants that can reveal stereochemical relationships between protons. For instance, trans-diaxial configurations of 4-H and 5-H protons in certain this compound derivatives are confirmed by coupling constants (J4,5) of approximately 12 Hz [].

Q3: How does the structure of this compound influence its reactivity?

A3: this compound possesses a nucleophilic sulfur atom and a reactive C=N bond. These features allow it to participate in various reactions, including:

  • Eschenmoser sulfide contraction: This reaction utilizes this compound and an α-bromocarbonyl compound to generate vinylogous amides [, ].
  • Michael addition: 5,6-Dihydropyridine-2-thiones, derived from this compound, readily undergo stereoselective Michael addition with amines, methylhydrazine, or thiols, yielding piperidine-2-thiones with defined stereochemistry [].

Q4: Are there any notable examples of this compound derivatives and their applications?

A4: Yes, several this compound derivatives exhibit interesting biological activities:

  • Dihydropyridinethione derivatives: These compounds, structurally related to raphanusanins (naturally occurring plant growth inhibitors), display significant growth inhibitory activity in radish seedlings [, ].
  • Febrifugine analogues: this compound plays a crucial role in synthesizing analogues of the antimalarial alkaloid febrifugine. The sulfide contraction reaction involving this compound enables the construction of the core structure found in febrifugine and its derivatives [, ].

Q5: What factors influence the stability of this compound and its derivatives?

A5: The stability of piperidine-2-thiones can be influenced by the nature and position of substituents:

  • Electron-withdrawing groups: The presence of electron-withdrawing groups, like 4-nitrophenyl, at the 6-position enhances the stability of 3-cyano-6-hydroxypiperidine-2-thiones [].
  • Steric hindrance: Bulky substituents can impact stability. For instance, 2-alkylthio-6-hydroxy-1,4,5,6-tetrahydropyridines lacking electron-withdrawing groups at the 5-position and lacking sterically bulky groups at the 6-position tend to be unstable and readily dehydrate to form 2-alkylthio-1,4-dihydropyridines [].

Q6: How does ring size impact the outcome of sulfide contraction reactions involving thiolactams like this compound?

A6: Ring size significantly influences the products formed during sulfide contraction reactions:

  • Five-membered thiolactams: Reactions with diethyl bromomalonate yield vinylogous urethanes via the expected Eschenmoser sulfide contraction [].
  • Six-membered thiolactams (piperidine-2-thiones): Reactions with the same reagent often result in sulfur retention, leading to the formation of various bicyclic heterocycles, including bicyclic ketene S,N-acetals and thioisomünchnones [].

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